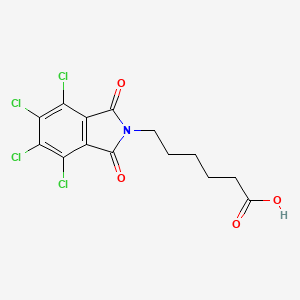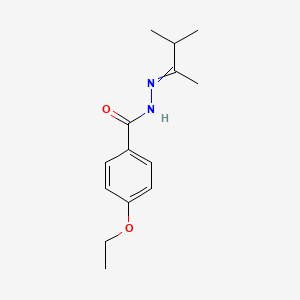
4-ethoxy-N-(3-methylbutan-2-ylideneamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-(3-methylbutan-2-ylideneamino)benzamide is a synthetic organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research. This compound is characterized by its unique structure, which includes an ethoxy group, a benzamide core, and a substituted imine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(3-methylbutan-2-ylideneamino)benzamide typically involves the condensation of 4-ethoxybenzoyl chloride with 3-methylbutan-2-amine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-ethoxy-N-(3-methylbutan-2-ylideneamino)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding carboxylic acid derivative.
Reduction: The imine group can be reduced to form an amine derivative.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-ethoxy-N-(3-methylbutan-2-ylideneamino)benzoic acid.
Reduction: Formation of 4-ethoxy-N-(3-methylbutan-2-yl)benzamide.
Substitution: Formation of substituted benzamide derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-(3-methylbutan-2-ylideneamino)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-ethoxy-N-(3-methylbutan-2-ylideneamino)benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-ethoxy-N-(3-methylbutan-2-ylideneamino)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethoxy group and substituted imine moiety differentiate it from other benzamide derivatives, potentially leading to unique reactivity and applications.
Eigenschaften
CAS-Nummer |
355810-88-7 |
|---|---|
Molekularformel |
C14H20N2O2 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
4-ethoxy-N-(3-methylbutan-2-ylideneamino)benzamide |
InChI |
InChI=1S/C14H20N2O2/c1-5-18-13-8-6-12(7-9-13)14(17)16-15-11(4)10(2)3/h6-10H,5H2,1-4H3,(H,16,17) |
InChI-Schlüssel |
ANWBNWPJXSUVGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)NN=C(C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(4-chlorophenyl)carbamoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B12464042.png)

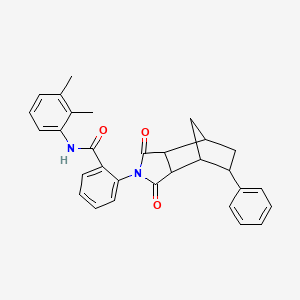
![Phenyl 4-{[(4-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12464058.png)
![1-{[2,5-diphenyl-4-(piperidin-1-ylmethyl)-1H-pyrrol-3-yl]methyl}piperidine](/img/structure/B12464072.png)


![N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B12464080.png)
![(4Z)-4-[(allylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12464085.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide](/img/structure/B12464092.png)
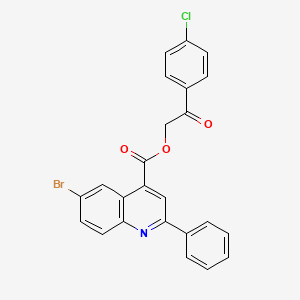
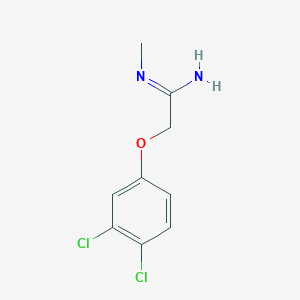
![3-methyl-N-{[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B12464107.png)
